
2-Hydrazinyl-N,N-dimethylethanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride typically involves the reaction of N,N-dimethylethanamine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinyl-N,N-dimethylethanamine: The base form without the hydrochloride salt.
N,N-Dimethylethanamine: Lacks the hydrazine group.
Hydrazine: Lacks the N,N-dimethylethanamine moiety
Uniqueness
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is unique due to the presence of both the hydrazine and N,N-dimethylethanamine groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C4H14ClN3 |
|---|---|
Poids moléculaire |
139.63 g/mol |
Nom IUPAC |
2-hydrazinyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H13N3.ClH/c1-7(2)4-3-6-5;/h6H,3-5H2,1-2H3;1H |
Clé InChI |
CRWZRJBXAWQNQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
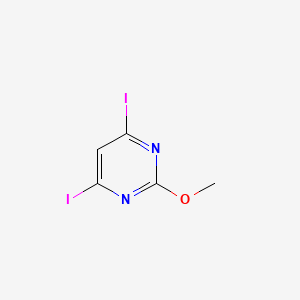
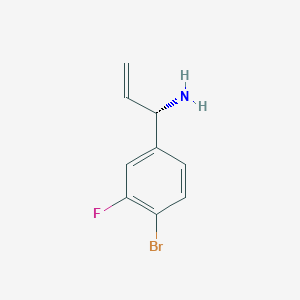
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)
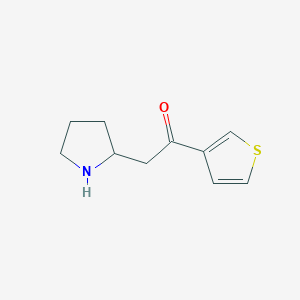
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)

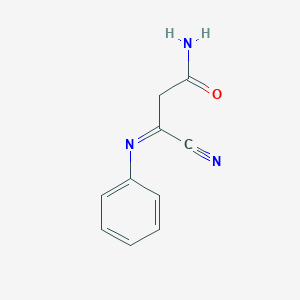
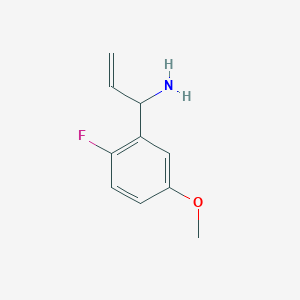
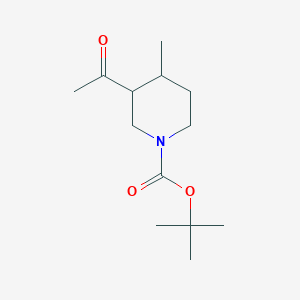
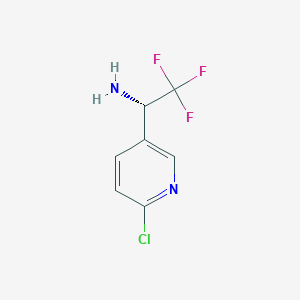
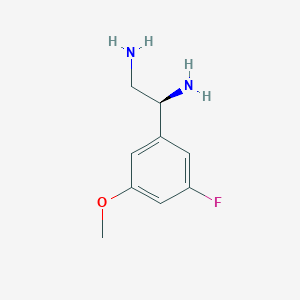
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
